molecular formula C23H28N4O B2400046 1-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide CAS No. 2034258-92-7

1-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide

Cat. No.: B2400046
CAS No.: 2034258-92-7
M. Wt: 376.504
InChI Key: YWKOPKARRMBCNE-UHFFFAOYSA-N
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Description

“1-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)cyclopropanecarboxamide” is a chemical compound . It is a derivative of quinazoline, a class of organic compounds that are known for their various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the use of various spectral techniques such as 1H and 13C NMR, LCMS, and IR .

Scientific Research Applications

Antimicrobial Properties

Several studies have focused on the synthesis of compounds related to the given chemical structure and tested their antimicrobial efficacy. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated their antifungal and antibacterial activities. They found that some synthesized compounds demonstrated excellent activity compared with ampicillin (Patel & Patel, 2010). Similarly, another study by Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, identifying compounds with significant activity (Patel & Shaikh, 2011).

Synthesis and Biological Evaluation

The development of novel synthetic routes for related compounds has been a topic of interest. For example, Cann et al. (2012) described a convergent, stereoselective, and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the synthesis' scalability and efficiency (Cann et al., 2012). In another study, Gamal-Eldeen et al. (2014) investigated the induction of the intrinsic apoptosis pathway in colon cancer HCT-116 cells by novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating the potential of these compounds as anti-cancer agents (Gamal-Eldeen et al., 2014).

Chemical Synthesis and Characterization

The synthesis and characterization of novel compounds with potential pharmacological applications continue to be a significant area of research. Abdallah et al. (2009) synthesized 7-amino-2,3-dimethoxy-9-phenyl-5,6,9,6a-tetrahydropyridino[2,1-a]-isoquinoline-8,10-dicarbonitrile and explored its reactivity to create derivatives with potential biological activity (Abdallah et al., 2009).

Properties

IUPAC Name

1-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c28-22(23(12-13-23)17-6-2-1-3-7-17)26-18-10-14-27(15-11-18)21-19-8-4-5-9-20(19)24-16-25-21/h1-3,6-7,16,18H,4-5,8-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKOPKARRMBCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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